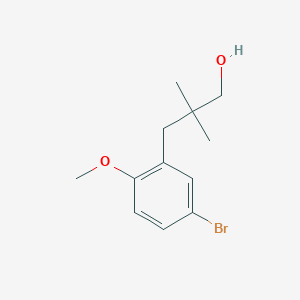

3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-ol

Description

3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-ol is a brominated aromatic alcohol featuring a methoxy group at the ortho position and two methyl groups on the propanol chain. Its molecular formula is C₁₂H₁₇BrO₂ (MW: 285.17 g/mol). The compound is characterized by:

- Steric bulk from the 2,2-dimethylpropanol moiety.

- Electron-donating methoxy group on the phenyl ring, influencing electronic properties.

- Bromine substituent at the para position, enabling further functionalization via cross-coupling reactions.

Properties

Molecular Formula |

C12H17BrO2 |

|---|---|

Molecular Weight |

273.17 g/mol |

IUPAC Name |

3-(5-bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-ol |

InChI |

InChI=1S/C12H17BrO2/c1-12(2,8-14)7-9-6-10(13)4-5-11(9)15-3/h4-6,14H,7-8H2,1-3H3 |

InChI Key |

PTHNHSMJPCFXGW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=C(C=CC(=C1)Br)OC)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-ol typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to introduce the bromine atom at the 5-position. This is followed by protection of the phenolic hydroxyl group using acetic anhydride. The protected intermediate is then subjected to a Friedel-Crafts alkylation reaction with 2,2-dimethylpropan-1-ol to introduce the side chain. Finally, deprotection of the phenolic group yields the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for bromination and alkylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The aromatic ring can be reduced under certain conditions.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

Oxidation: 3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-one.

Reduction: 3-(5-Bromo-2-methoxycyclohexyl)-2,2-dimethylpropan-1-ol.

Substitution: 3-(5-Methoxy-2-methoxyphenyl)-2,2-dimethylpropan-1-ol.

Scientific Research Applications

3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets. The bromine atom and methoxy group on the aromatic ring can participate in various binding interactions with enzymes and receptors. The hydroxyl group can form hydrogen bonds, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

3-(5-Bromo-2-nitrophenyl)-2,2-dimethylpropan-1-ol (S3-1)

- Structure : Nitro group replaces methoxy at ortho position.

- Key Differences: Electron-withdrawing nitro group reduces electron density on the phenyl ring, altering reactivity in reductions (e.g., conversion to amino derivatives) . Higher polarity compared to the methoxy analog, affecting solubility.

- Synthetic Yield : 95% via nucleophilic aromatic substitution .

2-(5-Bromo-2-methylphenyl)propan-2-ol

- Structure : Methyl group replaces methoxy; tertiary alcohol.

- Key Differences :

- Methyl group is less electron-donating than methoxy, reducing resonance stabilization.

- Tertiary alcohol increases steric hindrance, limiting nucleophilic reactivity.

- Applications : Intermediate for SGLT2 inhibitors, highlighting the role of substituents in biological activity .

Variations in the Propanol Chain

3-(5-Bromo-2-methoxyphenyl)propan-1-ol

- Structure : Lacks 2,2-dimethyl groups.

- Key Differences :

- Reduced steric bulk enhances reactivity in SN2 reactions (e.g., etherification).

- Lower hydrophobicity (logP ~2.1 vs. ~3.5 for dimethyl analog).

- Molecular Weight : 245.11 g/mol .

3-(5-Bromo-1H-indol-3-yl)-2,2-dimethylpropan-1-ol acetate (S10-2)

Ether-Linked Analogs

3-(2-Bromo-3-methoxyphenoxy)-2,2-dimethylpropan-1-ol (4p)

- Structure: Ether linkage between phenyl and propanol.

- Substituent positions (meta bromine, para methoxy) alter electronic effects.

- Synthetic Yield : 79% via Williamson ether synthesis .

3-(2-Bromophenoxy)-2,2-dimethylpropan-1-ol (4a)

Biological Activity

3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-ol is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromo and methoxy substituent on a phenyl ring, which is linked to a dimethylpropan-1-ol backbone. This structural configuration is significant as it influences the compound's interactions with biological targets.

Biological Activity Overview

The biological activities of 3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-ol can be categorized into several key areas:

- Anticancer Activity : Research indicates that compounds similar in structure to 3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-ol exhibit significant anticancer properties. For instance, studies have shown that certain substituted phenolic compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .

- Antimicrobial Properties : The presence of halogen and methoxy groups in the compound might enhance its antimicrobial activity. Similar compounds have been reported to possess antibacterial and antifungal effects, suggesting a potential for 3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-ol in treating infections .

- Neuroprotective Effects : Some derivatives of phenolic compounds have demonstrated neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells . This suggests a possible application in neurodegenerative diseases.

The mechanisms through which 3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-ol exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes involved in cancer progression and microbial resistance.

- Modulation of Signaling Pathways : The compound may interact with various signaling pathways (e.g., PI3K/Akt, MAPK) that are crucial for cell survival and proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

| Study | Findings |

|---|---|

| Study 1 | Identified significant anticancer activity in phenolic derivatives with halogen substitutions. |

| Study 2 | Demonstrated neuroprotective effects in models treated with methoxy-substituted phenols. |

| Study 3 | Reviewed antimicrobial properties of similar Mannich bases, suggesting potential for broad-spectrum activity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.